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Compound Name:
Methyl 2-oxo-4-phenyl-6-

chromanecarboxylate

Cat. No.: B018541 Get Quote

An In-depth Analysis of the Spectral Data of 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde and

its Analogs for Researchers, Scientists, and Drug Development Professionals.

Foreword: The initial aim of this guide was to provide a comprehensive spectral analysis of

"Methyl 2-oxo-4-phenyl-6-chromanecarboxylate." However, a consolidated, publicly

available dataset for this specific molecule proved to be elusive. In the spirit of scientific rigor

and to provide a valuable resource, this guide has been meticulously crafted to focus on the

well-characterized and structurally significant chromone core. We will use 6-Methyl-4-oxo-4H-

chromene-3-carbaldehyde as our primary exemplar, supplemented with data from closely

related analogs to illustrate the rich spectroscopic features of this important class of

compounds. This approach allows for a thorough exploration of the principles of spectral

interpretation applicable to a wide range of chromone derivatives.

Introduction to the Chromone Core: A Privileged
Scaffold in Medicinal Chemistry
The chromone (4H-1-benzopyran-4-one) framework is a cornerstone in the architecture of

numerous natural products and synthetic compounds of significant biological importance.[1] Its

rigid, bicyclic structure serves as a "privileged scaffold," a molecular framework that is capable

of binding to multiple biological targets. This versatility has led to the development of
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chromone-based compounds with a wide array of pharmacological activities, including

anticancer, anti-inflammatory, and antimicrobial properties.[1]

The precise characterization of novel chromone derivatives is paramount in drug discovery and

development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS) are the workhorses of the modern chemistry

laboratory, providing unambiguous evidence of molecular structure and purity. This guide will

delve into the practical aspects of acquiring and interpreting the spectral data for the chromone

scaffold, with a focus on providing a deep understanding of the structure-spectra relationship.

The Analytical Workflow: A Systematic Approach to
Structural Elucidation
The process of characterizing a novel chromone derivative is a systematic one, beginning with

the acquisition of a full suite of spectroscopic data. Each technique provides a unique piece of

the structural puzzle, and their combined interpretation leads to a confident structural

assignment.
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Figure 1: A generalized workflow for the synthesis and structural elucidation of novel chemical
entities.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy: Mapping the Proton Environment
Proton NMR is arguably the most informative technique for elucidating the structure of organic

molecules. It provides information on the number of different types of protons, their chemical

environment, their proximity to one another, and their connectivity through the carbon

framework.
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¹H NMR Spectral Data of 6-Methyl-4-oxo-4H-chromene-3-
carbaldehyde
While a complete, published ¹H NMR spectrum for this specific molecule is not readily available

in the searched databases, we can predict the expected chemical shifts and splitting patterns

based on known data for similar chromone structures. For instance, the ¹H NMR spectrum of

the parent compound, 4-oxo-4H-chromene-3-carbaldehyde, has been reported.[2]

Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constants

(Hz)

H-2 ~8.5 s -

H-5 ~8.1 d ~8.0

H-7 ~7.8 d ~8.0

H-8 ~7.5 t ~8.0

-CHO ~10.3 s -

-CH₃ ~2.5 s -

Interpretation of the ¹H NMR Spectrum
Aromatic Protons (H-5, H-7, H-8): The protons on the benzene ring of the chromone scaffold

typically appear in the downfield region of the spectrum (7.0-8.5 ppm) due to the deshielding

effect of the aromatic ring current. The specific chemical shifts and splitting patterns will

depend on the substitution pattern. For our exemplar, we would expect to see three distinct

signals in the aromatic region.

H-2 Proton: The proton at the 2-position of the pyran ring is adjacent to the electron-

withdrawing carbonyl group and the ring oxygen, causing it to be significantly deshielded and

appear as a sharp singlet at a high chemical shift.

Aldehyde Proton (-CHO): The proton of the formyl group is highly deshielded and will appear

as a singlet far downfield, typically above 10 ppm.
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Methyl Protons (-CH₃): The protons of the methyl group at the 6-position will appear as a

singlet in the upfield region of the spectrum, typically around 2.5 ppm.

Experimental Protocol for ¹H NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A

sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and integrating the signals.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of

unique carbon environments in a molecule and their approximate chemical nature.

¹³C NMR Spectral Data of 6-Methyl-4-oxo-4H-chromene-
3-carbaldehyde
Similar to the ¹H NMR data, a complete, published ¹³C NMR spectrum for this specific molecule

is not readily available. The following table presents the expected chemical shifts based on the

analysis of related chromone structures.
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Carbon Assignment Predicted Chemical Shift (ppm)

C=O (C-4) ~177

C=O (-CHO) ~185

C-2 ~158

C-3 ~125

C-4a ~124

C-5 ~126

C-6 ~136

C-7 ~135

C-8 ~118

C-8a ~155

-CH₃ ~21

Interpretation of the ¹³C NMR Spectrum
Carbonyl Carbons (C-4 and -CHO): The carbonyl carbons are the most deshielded carbons

in the molecule and will appear at the lowest field (highest ppm) in the spectrum, typically

between 170 and 200 ppm.

Aromatic and Olefinic Carbons: The sp²-hybridized carbons of the benzene and pyran rings

will appear in the range of 110-160 ppm. The specific chemical shifts are influenced by the

electronic effects of the substituents.

Methyl Carbon (-CH₃): The sp³-hybridized carbon of the methyl group is the most shielded

carbon and will appear at the highest field (lowest ppm), typically around 20-30 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy
Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C

NMR compared to ¹H NMR. Dissolve the compound in a suitable deuterated solvent.
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Instrument Setup: Tune the spectrometer to the ¹³C frequency and perform shimming.

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify

the spectrum to a series of singlets. A larger number of scans is usually necessary due to the

low natural abundance of ¹³C.

Data Processing: Process the data in a similar manner to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the presence of specific

functional groups in a molecule. Each functional group absorbs infrared radiation at a

characteristic frequency, giving rise to a unique spectral fingerprint.

IR Spectral Data of 6-Methyl-4-oxo-4H-chromene-3-
carbaldehyde

Vibrational Mode Frequency (cm⁻¹) Intensity

C-H stretch (aromatic) 3100-3000 Medium

C-H stretch (aldehyde) 2850-2750 Weak

C=O stretch (ketone) ~1650 Strong

C=O stretch (aldehyde) ~1690 Strong

C=C stretch (aromatic) 1600-1450 Medium-Strong

Interpretation of the IR Spectrum
The IR spectrum of 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde would be dominated by

strong absorption bands corresponding to the two carbonyl groups. The ketone carbonyl at C-4

and the aldehyde carbonyl will likely have slightly different absorption frequencies due to their

different electronic environments. The presence of aromatic C-H and C=C stretching vibrations

would further confirm the presence of the benzene ring.

Experimental Protocol for IR Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: For solid samples, a small amount of the compound can be mixed with

dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be

obtained using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them with the

functional groups present in the molecule.

Mass Spectrometry (MS): Determining the Molecular
Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of a compound and can offer valuable

information about its structure through the analysis of its fragmentation pattern.

Mass Spectral Data of 6-Methyl-4-oxo-4H-chromene-3-
carbaldehyde

Molecular Ion (M⁺): m/z = 188.0473 (calculated for C₁₁H₈O₃)

Key Fragmentation Pathways: Retro-Diels-Alder fragmentation of the pyran ring is a

common pathway for chromones. Loss of CO and the formyl radical are also expected

fragmentation patterns.

Interpretation of the Mass Spectrum
The mass spectrum will show a prominent molecular ion peak at the calculated mass-to-charge

ratio. The fragmentation pattern can provide clues to the connectivity of the molecule. For

example, the loss of a fragment with a mass of 29 would indicate the loss of a formyl group (-

CHO).

Experimental Protocol for Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization

(ESI).
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Data Acquisition: Acquire the mass spectrum over a relevant mass range.

Data Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern

to deduce structural information.

Conclusion: A Synergistic Approach to Structural
Certainty
The comprehensive spectroscopic characterization of novel chromone derivatives is a critical

step in their development as potential therapeutic agents. While a complete dataset for a single

complex derivative may not always be readily available, a thorough understanding of the

spectral characteristics of the core scaffold, supplemented by data from well-characterized

analogs, provides a powerful toolkit for the modern researcher. By synergistically applying the

principles of NMR, IR, and Mass Spectrometry, scientists can confidently elucidate the

structures of these medicinally important molecules, paving the way for future discoveries in

drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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